

The Chemical Architecture of Denudatine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Denudatine

Cat. No.: B1229217

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Introduction: **Denudatine**, a C₂₀-diterpenoid alkaloid, stands as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications.^[1] Isolated from plants of the Aconitum genus, this natural product exhibits noteworthy antiarrhythmic properties.^[1] This technical guide provides a comprehensive overview of the chemical structure of **Denudatine**, including its spectroscopic signature and a detailed look at its synthesis and potential mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Denudatine possesses a complex polycyclic structure characteristic of atisine-type diterpenoid alkaloids. Its chemical identity is defined by the following parameters:

Property	Value
IUPAC Name	(3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-1-ethyldodecahydro-3-methyl-9-methylene-8,10a-ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol
Chemical Formula	C ₂₂ H ₃₃ NO ₂ [1]
Molecular Weight	343.5 g/mol [1]
CAS Number	26166-37-0 [1]
SMILES String	<chem>O[C@@H]1[C@@]2([H])--INVALID-LINK--(CCC[C@]35C)--INVALID-LINK--([H])[C@H]4[C@]2(CC[C@@H]1C6=C)[C@@H]6O</chem>
Solubility	Soluble in Chloroform and DMSO [1]

The structure of **Denudatine** has been unequivocally confirmed through X-ray crystallography. [\[2\]](#)

Spectroscopic Data

The structural elucidation of **Denudatine** and its analogs is heavily reliant on modern spectroscopic techniques. Below is a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the complex three-dimensional structure of **Denudatine**. While the complete spectral data for **Denudatine** itself is dispersed in various literature, the following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related **denudatine**-type alkaloid, Arcutisine, which shares the core **denudatine** skeleton.[\[3\]](#)

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Arcutisine (a **Denudatine**-type alkaloid) in CDCl₃[\[3\]](#)

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	69.0, d	3.65, d (3.0)
2	24.6, t	1.95, m; 1.34, m
3	34.2, t	1.88, m; 1.55, m
4	34.0, s	-
5	50.2, d	2.18, d (6.4)
6	26.3, t	1.83, m; 1.58, m
7	52.4, d	2.35, m
8	54.9, s	-
9	36.7, d	1.62, m
10	45.8, d	2.05, m
11	67.8, d	4.35, d (3.0)
12	71.7, d	2.15, d (3.0)
13	77.1, d	5.06, dd (8.4, 4.4)
14	39.9, t	2.51, m; 1.75, m
15	207.3, s	-
16	58.2, s	-
17	49.8, t	2.93, d (6.4); 2.90, d (6.4)
18	26.3, q	0.71, s
19	59.1, t	3.15, d (12.8); 2.45, d (12.8)
20	54.9, d	2.85, s
N-CH ₃	44.0, q	2.24, s

Note: Data is for Arcutisine, a related compound, and serves as a representative example of the **denudatine** skeleton's NMR characteristics.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information regarding the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for Arcutisine (a **Denudatine**-type alkaloid)[\[3\]](#)

Wavenumber (cm ⁻¹)	Functional Group
3423	O-H (hydroxyl group)

Note: Data is for Arcutisine, a related compound.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 3: High-Resolution Mass Spectrometry Data for Arcutisine (a **Denudatine**-type alkaloid)
[\[3\]](#)

Ion	Calculated m/z	Found m/z
[M+H] ⁺	430.2593	430.2577

Note: Data is for Arcutisine, a related compound.[\[3\]](#)

Experimental Protocols

Isolation of Denudatine-type Alkaloids

Denudatine and related alkaloids are typically isolated from the roots of Aconitum species. A general procedure involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a solvent such as ethanol.[\[4\]](#)[\[5\]](#)

- **Acid-Base Extraction:** The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral compounds, and then the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent like chloroform.
- **Chromatography:** The crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, to yield the pure alkaloids.[3]

Spectroscopic Analysis

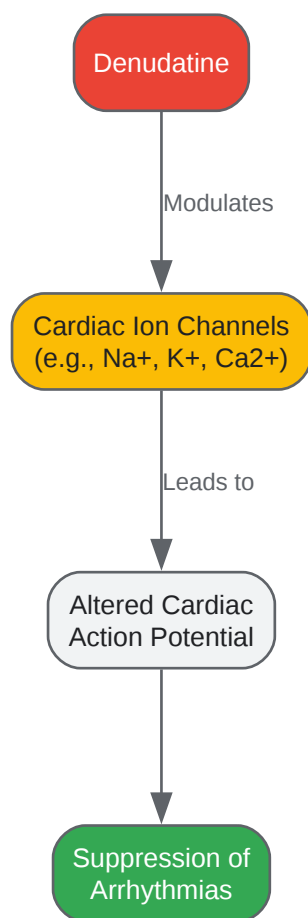
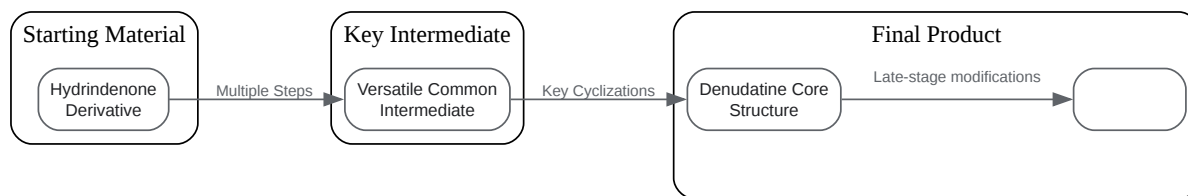
The following general protocols are employed for the spectroscopic characterization of **Denudatine** and its analogs:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD).[3] 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals.
- **IR Spectroscopy:** IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.[3]
- **Mass Spectrometry:** High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3]

Synthesis and Potential Mechanism of Action

Total Synthesis

The total synthesis of **Denudatine** and its congeners has been a significant challenge and achievement in organic chemistry, showcasing the complexity of this class of molecules. The Sarpong group has reported a unified strategy for the preparation of C_{20} , C_{19} , and C_{18} diterpenoid alkaloids, including **denudatine**-type structures.[2] Their approach often involves intricate cascade reactions to construct the complex polycyclic core.



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- To cite this document: BenchChem. [The Chemical Architecture of Denudatine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229217#what-is-the-chemical-structure-of-denudatine>]

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